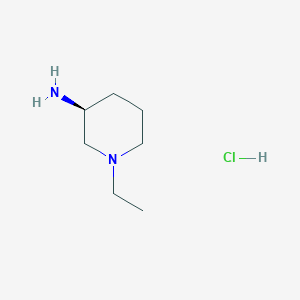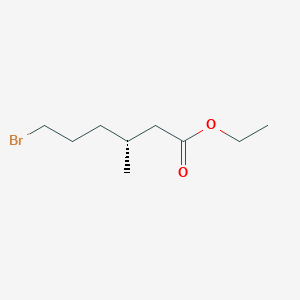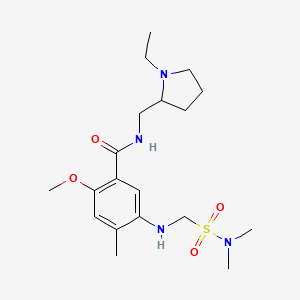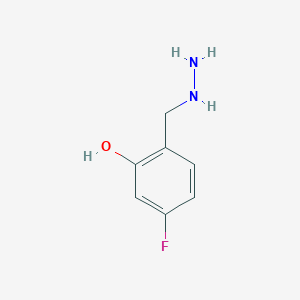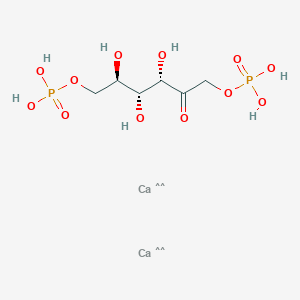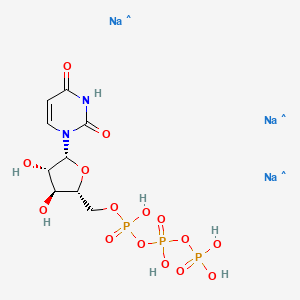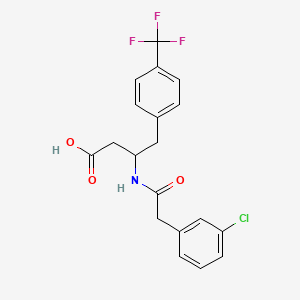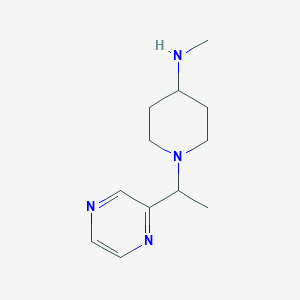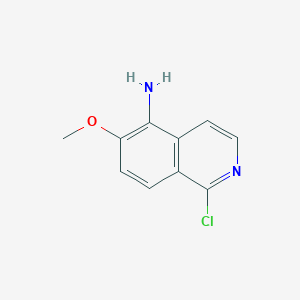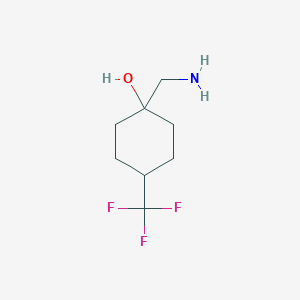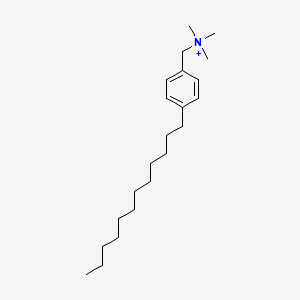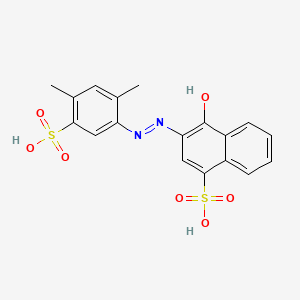
FD&C Red No. 4 free acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FD&C Red No. 4 free acid, also known as 3-[(E)-(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxy-1-naphthalenesulfonic acid, is a synthetic red azo dye. It is primarily used as a color additive in food, pharmaceuticals, and cosmetics. The compound is known for its vibrant red color and is soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
FD&C Red No. 4 free acid is synthesized through an azo coupling reaction. The process involves the diazotization of 2,4-dimethyl-5-sulfophenylamine followed by coupling with 4-hydroxy-1-naphthalenesulfonic acid. The reaction is typically carried out in an acidic medium to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of FD&C Red No. 4 free acid follows a similar synthetic route but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
FD&C Red No. 4 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are commonly used.
Substitution: Reactions typically involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Products include sulfonated aromatic compounds.
Reduction: Aromatic amines are the primary products.
Substitution: Depending on the nucleophile, substituted sulfonic acids or amines are formed.
Scientific Research Applications
FD&C Red No. 4 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the study of azo dye chemistry.
Biology: Employed in staining techniques for microscopy.
Medicine: Utilized in the formulation of pharmaceuticals for its coloring properties.
Industry: Applied in the manufacturing of cosmetics, textiles, and food products.
Mechanism of Action
The mechanism of action of FD&C Red No. 4 free acid primarily involves its interaction with light, which results in the absorption and reflection of specific wavelengths, giving it its characteristic red color. The compound’s molecular structure allows it to form stable complexes with various substrates, enhancing its utility as a dye .
Comparison with Similar Compounds
Similar Compounds
Allura Red AC (FD&C Red 40): Another red azo dye used in similar applications.
Amaranth (FD&C Red 2): A red azo dye previously used in food and cosmetics but now banned in many countries due to health concerns
Uniqueness
FD&C Red No. 4 free acid is unique due to its specific molecular structure, which provides excellent water solubility and stability. This makes it particularly suitable for use in aqueous systems, unlike some other azo dyes that may precipitate or degrade under similar conditions .
Properties
CAS No. |
14918-59-3 |
|---|---|
Molecular Formula |
C18H16N2O7S2 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[(2,4-dimethyl-5-sulfophenyl)diazenyl]-4-hydroxynaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H16N2O7S2/c1-10-7-11(2)16(28(22,23)24)8-14(10)19-20-15-9-17(29(25,26)27)12-5-3-4-6-13(12)18(15)21/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27) |
InChI Key |
DZCOAQKTFAIFRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=C(C3=CC=CC=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


